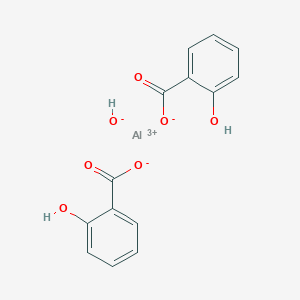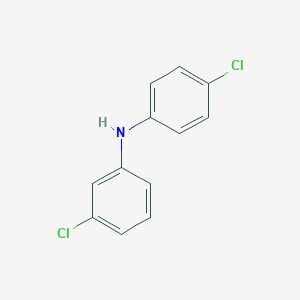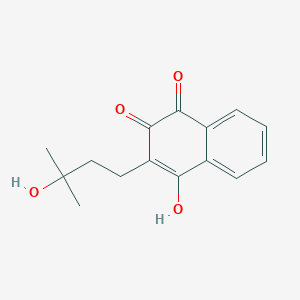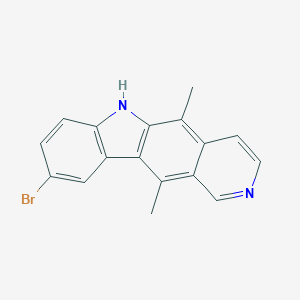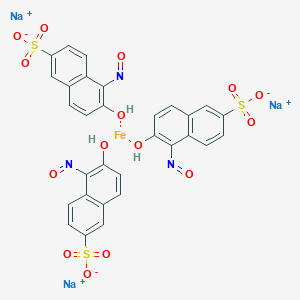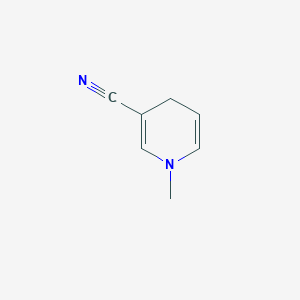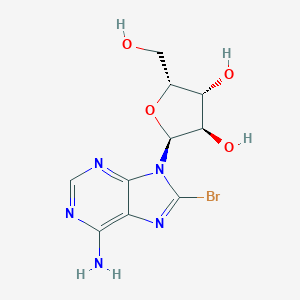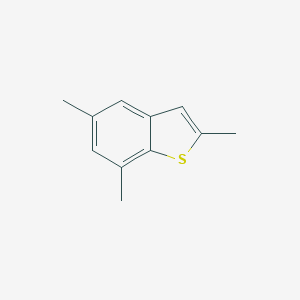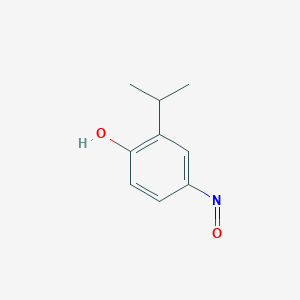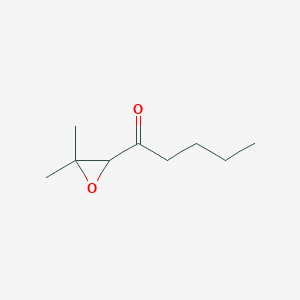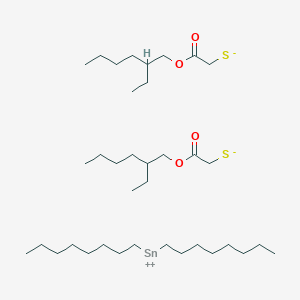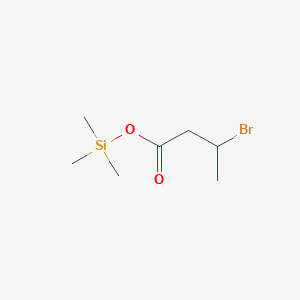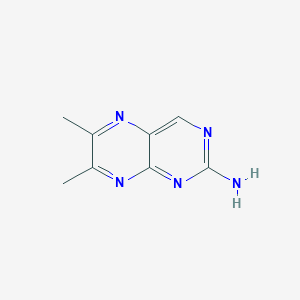![molecular formula C10H11N3O2 B098656 1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 16953-81-4](/img/structure/B98656.png)
1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione, also known as MRS2179, is a purinergic receptor antagonist that has been extensively studied for its potential therapeutic applications. This compound is a potent and selective antagonist of the P2Y1 receptor, which is involved in various physiological and pathological processes such as platelet aggregation, thrombosis, and inflammation.
Wirkmechanismus
1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that is activated by ADP. The P2Y1 receptor is expressed on platelets, endothelial cells, and other cell types, and is involved in various physiological and pathological processes such as platelet aggregation, thrombosis, and inflammation. By blocking the P2Y1 receptor, 1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione inhibits platelet aggregation and thrombus formation, and reduces inflammation.
Biochemische Und Physiologische Effekte
1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has been shown to inhibit platelet aggregation and thrombus formation in vitro and in vivo. It has also been shown to reduce inflammation in various animal models of inflammatory diseases. In addition, 1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has been shown to have a protective effect on the heart during ischemia-reperfusion injury, suggesting that it may have potential therapeutic applications for the treatment of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione in lab experiments is its high selectivity for the P2Y1 receptor, which allows for specific inhibition of this receptor without affecting other purinergic receptors. However, one limitation of 1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione. One area of interest is the development of more potent and selective P2Y1 receptor antagonists that can be used for the treatment of thrombotic and inflammatory diseases. Another area of interest is the investigation of the potential therapeutic applications of 1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione for the treatment of cardiovascular diseases such as stroke and myocardial infarction. Finally, further research is needed to fully understand the mechanism of action of 1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione and its potential effects on other physiological processes.
Synthesemethoden
The synthesis of 1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the reaction of 2,6-dimethylpyridine-3,5-dicarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 6-amino-1,3-dimethyluracil to form 1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione. The overall yield of this synthesis is approximately 30%.
Wissenschaftliche Forschungsanwendungen
1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has been extensively studied for its potential therapeutic applications. It has been shown to inhibit platelet aggregation and thrombus formation in vitro and in vivo, making it a promising candidate for the treatment of thrombotic disorders such as stroke, myocardial infarction, and deep vein thrombosis. 1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
Eigenschaften
CAS-Nummer |
16953-81-4 |
|---|---|
Produktname |
1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione |
Molekularformel |
C10H11N3O2 |
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
1,3,6-trimethylpyrido[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H11N3O2/c1-6-4-5-7-8(11-6)9(14)13(3)10(15)12(7)2/h4-5H,1-3H3 |
InChI-Schlüssel |
LMOBTBKXWNTLAB-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C1)N(C(=O)N(C2=O)C)C |
Kanonische SMILES |
CC1=NC2=C(C=C1)N(C(=O)N(C2=O)C)C |
Synonyme |
1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




